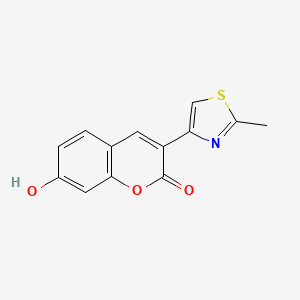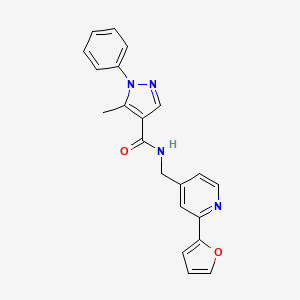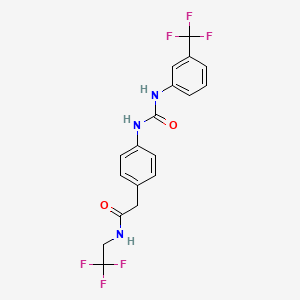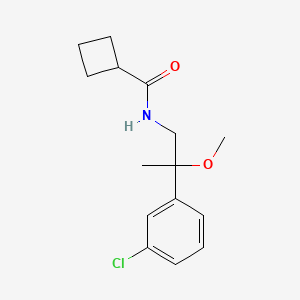![molecular formula C18H10ClFN2O2 B2488300 4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine CAS No. 478063-45-5](/img/structure/B2488300.png)
4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves various methods . One such method involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of “4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine” can be represented by the InChI code: 1S/C10H6ClFN2O/c11-10-13-6-5-9 (14-10)15-8-3-1-7 (12)2-4-8/h1-6H .Chemical Reactions Analysis
Chemically, pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The reaction occurs via a two-step mechanism involving addition and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine” include a molecular weight of 224.62 . It appears as a powder .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are of great interest due to their unique physical, chemical, and biological properties . The compound “4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine” could potentially be used in the synthesis of fluorinated pyridines .
Sodium Channel Blockers
This compound belongs to the pharmacologic class of sodium channel blockers . Sodium channel blockers are used in the treatment or prevention of various types of pain, including surgical, chronic, and neuropathic pain .
Improvement of Oral Bioavailability
The compound has been used in a cocrystal with glutaric acid to improve the oral bioavailability of a low solubility active pharmaceutical ingredient (API) . This could be a promising approach for enhancing the effectiveness of orally administered drugs .
Sono-Photodynamic Therapy (SPDT)
Phthalocyanines with similar structures have been used as potential photosensitizers for sono-photodynamic therapy (SPDT) applications . It’s possible that “4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine” could also be explored in this context .
Chemical Synthesis
The compound could be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Agricultural Applications
Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . “4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine” could potentially be used in the development of new agricultural products .
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related studies that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
Protein kinases, which are potential targets of this compound, play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
Similar pyrimidine derivatives have shown promising anticancer activity .
Safety and Hazards
Future Directions
There is interest in the synthesis of 4,6-disubstituted pyrimidines . Optimizing the biophysical parameters of broad-spectrum voltage-gated Na + channel blockers may lead to improved pain therapeutics . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-(2-chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2O2/c19-14-8-12(20)6-7-15(14)23-17-13-9-16(11-4-2-1-3-5-11)24-18(13)22-10-21-17/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYNOQYZGKCDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)
![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)
![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2488225.png)



![N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2488231.png)
![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)


![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)
![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)
